molecular formula C10H18O2Si2 B1329481 1,4-Bis(hydroxydimethylsilyl)benzene CAS No. 2754-32-7

1,4-Bis(hydroxydimethylsilyl)benzene

Cat. No.: B1329481
CAS No.: 2754-32-7
M. Wt: 226.42 g/mol
InChI Key: YBNBOGKRCOCJHH-UHFFFAOYSA-N
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Description

1,4-Bis(hydroxydimethylsilyl)benzene is an organosilicon compound with the chemical formula C10H18O2Si2. It is a silicon-based compound that features two hydroxydimethylsilyl groups attached to a benzene ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(hydroxydimethylsilyl)benzene can be synthesized through the reaction of benzene with dimethylchlorosilane in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(hydroxydimethylsilyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, silanes, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and other scientific research applications .

Properties

IUPAC Name

hydroxy-[4-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNBOGKRCOCJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26471-87-4, 25703-35-9
Record name Poly[oxy(dimethylsilylene)-1,4-phenylene(dimethylsilylene)], α-hydro-ω-hydroxy-
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Record name Silanol, 1,1′-(1,4-phenylene)bis[1,1-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1062625
Record name p-Phenylenebis(dimethylsilanol)
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Molecular Weight

226.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2754-32-7
Record name 1,1′-(1,4-Phenylene)bis[1,1-dimethylsilanol]
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Record name 1,4-Bis(hydroxydimethylsilyl)benzene
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Record name 1,4-Bis(hydroxydimethylsilyl)benzene
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Record name Silanol, 1,1'-(1,4-phenylene)bis[1,1-dimethyl-
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Record name p-Phenylenebis(dimethylsilanol)
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Record name p-phenylenebis[dimethylsilanol]
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Record name 1,4-Bis(hydroxydimethylsilyl)benzene
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Synthesis routes and methods

Procedure details

Into a flame dried 250 mL three neck round bottom flask equipped with magnetic stirrer and water condenser was added anhydrous ethanol (122 mL) and a small piece of sodium metal under argon. The ethanol was heated to reflux. Then, the 1,4-bis(dimethylsilyl)benzene (100 g, 51.5 mmol) was added dropwise to the reaction flask with stirring over 30 minutes. When hydrogen evolution ceased, the reaction mixture was added with vigorous stirring to a mixture of NaOH (69.45 g), CH3OH (427 mL) and H2O (48.8 mL). After standing for 15 min, another solution of NaOH (69.45 g) in H2O (463.6 mL) was added to the mixture. The mixture was allowed to stand for 30 minutes with occasional shaking and then poured into a vigorously stirred solution of KH2PO4 (610 g) in excess ice and H2O (2440 mL). Crude disilanol product was precipitated as a white solid, filtered, dissolved in ethyl ether (610 mL), and washed with an equal volume of water. The ether solution of the product was dried (anhydrous Na2SO4) and concentrated to give a white solid. The solid was recrystallized from hot CCl4 (500 mL) and dried at 60° C. overnight in vacuo to provide final needle-like white solid product (90 g, yield 77.6%). 1H and 13C NMR analyses were consistent with the structure assigned.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
69.45 g
Type
reactant
Reaction Step Three
Name
Quantity
48.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
427 mL
Type
solvent
Reaction Step Three
Name
Quantity
69.45 g
Type
reactant
Reaction Step Four
Name
Quantity
463.6 mL
Type
solvent
Reaction Step Four
Name
KH2PO4
Quantity
610 g
Type
reactant
Reaction Step Five
Name
Quantity
2440 mL
Type
solvent
Reaction Step Five
Yield
77.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(hydroxydimethylsilyl)benzene
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1,4-Bis(hydroxydimethylsilyl)benzene
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Reactant of Route 4
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Reactant of Route 6
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